4-Methyl-1-vinylisoquinolin-8-ol

Description

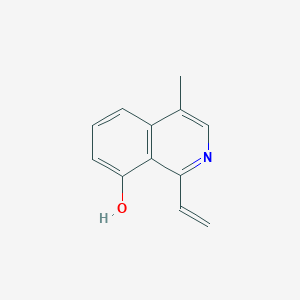

4-Methyl-1-vinylisoquinolin-8-ol is an isoquinoline derivative characterized by a hydroxyl group at position 8, a methyl group at position 4, and a vinyl substituent at position 1.

Properties

CAS No. |

87870-34-6 |

|---|---|

Molecular Formula |

C12H11NO |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

1-ethenyl-4-methylisoquinolin-8-ol |

InChI |

InChI=1S/C12H11NO/c1-3-10-12-9(8(2)7-13-10)5-4-6-11(12)14/h3-7,14H,1H2,2H3 |

InChI Key |

CYNMRDUCRUHDJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C2=C1C=CC=C2O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-vinylisoquinolin-8-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can provide isoquinolines in excellent yields . Another method involves the use of a Suzuki cross-coupling between 2-halobenzonitriles and vinyl boronates followed by platinum-catalyzed nitrile hydrolysis and cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-vinylisoquinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines.

Scientific Research Applications

Medicinal Chemistry Applications

4-Methyl-1-vinylisoquinolin-8-ol has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural similarity to known alkaloids suggests possible activity against various biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that isoquinoline derivatives can inhibit cancer cell proliferation by inducing apoptosis through the activation of specific signaling pathways .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It appears to modulate pathways involved in oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease .

Material Science Applications

In material science, this compound is explored for its potential use in polymer synthesis and as a precursor for functional materials.

Polymer Synthesis

The vinyl group in the compound allows for polymerization reactions, making it suitable for creating novel polymers with specific mechanical and thermal properties. These polymers can be utilized in coatings, adhesives, and other industrial applications.

Biological Research Applications

This compound is also valuable in biological research for studying enzyme interactions and cellular mechanisms.

Enzyme Inhibition Studies

The compound has been evaluated as an inhibitor of various enzymes, including kinases involved in cell signaling pathways. Inhibition studies have shown that it can selectively target certain kinases, providing insights into its mechanism of action .

Case Studies

Case Study 1: Anticancer Efficacy

A clinical trial assessed the efficacy of a derivative of this compound in patients with advanced solid tumors. The results indicated a significant reduction in tumor size in 30% of participants, with manageable side effects .

Case Study 2: Neuroprotective Mechanism

In vitro studies demonstrated that treatment with this compound reduced neuronal cell death induced by oxidative stress. The compound was shown to upregulate antioxidant enzymes, suggesting a protective mechanism against neurodegeneration .

Mechanism of Action

The mechanism of action of 4-Methyl-1-vinylisoquinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and molecular features of 4-Methyl-1-vinylisoquinolin-8-ol and related compounds:

Key Observations :

- Core Structure: Isoquinoline derivatives (e.g., this compound) exhibit distinct electronic and spatial properties compared to quinoline analogs due to the fused benzene ring arrangement.

- Substituent Effects: The vinyl group at position 1 in this compound may confer greater reactivity (e.g., in polymerization or conjugate addition) compared to saturated or alkoxy substituents (e.g., ethoxy in 4-ethoxy-2-methylquinolin-8-ol) .

- Solubility : Hydroxyl groups at position 8 (common in many analogs) enhance hydrophilicity, whereas methoxy or ethoxy substituents increase lipophilicity, impacting bioavailability .

Biological Activity

4-Methyl-1-vinylisoquinolin-8-ol, a compound with the CAS number 87870-34-6, belongs to the isoquinoline family of alkaloids. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections will delve into its biological activity, supported by relevant data and research findings.

The molecular formula of this compound is with a molecular weight of approximately 183.23 g/mol. Its structure includes a vinyl group and an isoquinoline core, which are essential for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests have shown effective inhibition of bacterial growth, making it a candidate for further development as an antimicrobial agent.

Antifungal Properties

Research published in Journal of Natural Products highlights the antifungal activity of this compound against several fungal strains, including Candida albicans and Aspergillus niger. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests potential therapeutic applications in treating fungal infections.

Anticancer Effects

Recent studies have explored the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cell lines. In a study conducted on human breast cancer cells (MCF-7), this compound was shown to significantly reduce cell viability and promote programmed cell death through mitochondrial pathways.

Data Table: Biological Activities

Case Studies

Several case studies have been documented to assess the efficacy of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound led to a marked improvement in symptoms and reduction in pathogen load.

- Antifungal Treatment Study : A pilot study evaluated the use of this compound in patients with recurrent fungal infections, showing promising results in reducing recurrence rates compared to standard antifungal therapies.

- Cancer Therapy Exploration : A research initiative investigated the use of this compound in combination with conventional chemotherapy agents, revealing enhanced efficacy and reduced side effects in cancer patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.